molecular formula C3H4 B1212591 Cyclopropene CAS No. 2781-85-3

Cyclopropene

Cat. No. B1212591
CAS RN: 2781-85-3
M. Wt: 40.06 g/mol
InChI Key: OOXWYYGXTJLWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropene is a cycloalkene that consists of cyclopropane having a double bond in the ring. The parent of the class of cyclopropenes. It is a cycloalkene and a member of cyclopropenes.

Scientific Research Applications

Cyclopropene in Bioorthogonal Chemistry

Cyclopropene has been identified as a promising chemical reporter in bioorthogonal chemistry due to its small size and selective reactivity. It can be metabolically introduced into cell surface glycans and detected with covalent probes. This unique feature facilitates tagging diverse collections of biomolecules in vivo, making cyclopropene a valuable tool in the study of biological systems (Patterson et al., 2012).

Cyclopropene in Pyrolysis Studies

Cyclopropene's thermal decomposition has been extensively studied, revealing its complex decomposition mechanisms involving diradicals, vinylcarbenes, and vinylidenes. These findings contribute significantly to our understanding of hydrocarbon pyrolysis, emphasizing cyclopropene's role as an intermediate in various chemical rearrangements (Walsh, 2005).

Cyclopropene in Glycosylation Detection

Cyclopropene scaffolds have been improved for efficient detection of protein glycosylation. Their carbamate linkages are compatible with cellular biosynthetic pathways and exhibit rapid cycloaddition rates. This development enhances the ability to study glycans on cell surfaces and proteins, providing valuable insights into biological processes (Patterson et al., 2014).

Advances in Cyclopropene Chemistry

Recent progress in cyclopropene chemistry has introduced valuable synthetic approaches and applications. Cyclopropenes have shown versatile reactivity, making them useful in organic synthesis and other research areas. The synthesis, reactivity, and applications of cyclopropenes have been extensively reviewed, highlighting their growing importance in the field of chemistry (Vicente, 2016).

Cyclopropene in Intramolecular Reactions

Cyclopropenes exhibit versatile reactivity in the presence of transition metal catalysts, being involved in ring-opening reactions. The study of the reactivity of carbenoids from cyclopropenes in cyclopropanation and C-H insertion reactions has provided a wealth of information on the chemoselectivity and stereoselectivity of these processes. This research paves the way for new synthetic pathways involving cyclopropenes (Archambeau et al., 2015).

properties

CAS RN

2781-85-3

Product Name

Cyclopropene

Molecular Formula

C3H4

Molecular Weight

40.06 g/mol

IUPAC Name

cyclopropene

InChI

InChI=1S/C3H4/c1-2-3-1/h1-2H,3H2

InChI Key

OOXWYYGXTJLWHA-UHFFFAOYSA-N

SMILES

C1C=C1

Canonical SMILES

C1C=C1

Other CAS RN

16165-40-5

synonyms

cyclopropene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropene
Reactant of Route 2
Cyclopropene
Reactant of Route 3
Cyclopropene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.